molecular formula C7H6ClIO B1363977 4-Chloro-2-iodoanisole CAS No. 52807-27-9

4-Chloro-2-iodoanisole

Cat. No.: B1363977
CAS No.: 52807-27-9
M. Wt: 268.48 g/mol
InChI Key: CXXXAGIYCFOGHA-UHFFFAOYSA-N
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Description

4-Chloro-2-iodoanisole, also known as 4-Chloro-2-iodo-1-methoxybenzene, is an organic compound with the molecular formula C7H6ClIO. It is a halogenated anisole derivative, characterized by the presence of both chlorine and iodine atoms attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-iodoanisole can be synthesized through several methods. One common approach involves the halogenation of anisole derivatives. For instance, the iodination of 4-chloroanisole can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-iodoanisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodoanisole depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-iodoanisole is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and selectivity in various chemical reactions. This dual halogenation allows for versatile applications in organic synthesis and research .

Biological Activity

4-Chloro-2-iodoanisole (C7H6ClIO) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of both chlorine and iodine substituents on the aromatic ring, which can influence its reactivity and biological interactions. Its molecular structure is depicted as follows:

  • Molecular Formula: C7H6ClIO
  • Molecular Weight: 236.48 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Inhibition of Enzymatic Activity

This compound has been studied for its role as an inhibitor of specific enzymes, particularly in the context of cancer research. It was found to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that can influence immune responses.

  • IC50 Values: The compound showed varying inhibitory effects depending on the structural modifications made to the azole ring in related compounds.
CompoundIC50 (µM)
Base Compound1.8
5-Chloro Variant0.62
2-Amino Variant0.11

3. Anti-HIV Activity

Another area of exploration has been the anti-HIV properties of derivatives of this compound. In vitro studies revealed that certain derivatives could inhibit HIV replication effectively by interfering with viral entry into host cells.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results indicated a dose-dependent response, confirming its potential as a therapeutic agent against bacterial infections.

Case Study 2: IDO1 Inhibition

A systematic investigation into IDO1 inhibitors highlighted the role of various substitutions on the azole ring, with this compound being one of the most potent compounds identified. The study emphasized the correlation between structural modifications and biological activity, suggesting avenues for further drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: By binding to active sites on enzymes like IDO1, it alters metabolic pathways crucial for tumor growth and immune evasion.
  • Membrane Disruption: The compound may interact with microbial membranes, leading to cell lysis.

Properties

IUPAC Name

4-chloro-2-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXXAGIYCFOGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384203
Record name 4-Chloro-2-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52807-27-9
Record name 4-Chloro-2-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-iodoanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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